Acetic acid 4-tert-butylphenacyl ester
Description
Acetic acid 4-tert-butylphenacyl ester, also known as (4-tert-butylphenyl) acetate, is an aromatic ester derived from 4-tert-butylphenol and acetic acid. Its structure comprises a para-substituted tert-butyl group (-C(CH₃)₃) and an acetyloxy (-O-CO-CH₃) group on a benzene ring. This compound is characterized by its bulky tert-butyl substituent, which imparts steric hindrance and enhances hydrophobicity.
Properties
Molecular Formula |
C14H18O3 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
[2-(4-tert-butylphenyl)-2-oxoethyl] acetate |
InChI |
InChI=1S/C14H18O3/c1-10(15)17-9-13(16)11-5-7-12(8-6-11)14(2,3)4/h5-8H,9H2,1-4H3 |
InChI Key |
QDPDQJHSYCETJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(=O)C1=CC=C(C=C1)C(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Molecular Properties of Selected Esters
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |
|---|---|---|---|---|
| Acetic acid 4-tert-butylphenacyl ester | C₁₂H₁₆O₂ | 192.21 | Not provided† | Para-tert-butylphenyl, acetate ester |
| 4-Methylphenyl acetate | C₉H₁₀O₂ | 150.17 | 140-39-6 | Para-methylphenyl, acetate ester |
| 4-tert-Butylcyclohexyl acetate | C₁₂H₂₂O₂ | 198.30 | 104-05-2 | Cyclohexyl core, tert-butyl substituent |
| Ethyl 2-phenylacetoacetate | C₁₂H₁₄O₃ | 206.24 | 5413-05-8 | Phenyl, acetoacetate ester |
| 4-tert-Butylphenoxyacetic acid | C₁₂H₁₆O₃ | 208.26 | 1798-04-5 | Phenoxyacetic acid, tert-butyl group |
| 4-Chloroacetoacetic acid ethyl ester | C₆H₉ClO₃ | 164.59 | 638-07-3 | Chloro-substituted, acetoacetate ester |
Structural and Functional Differences
Substituent Effects :
- This compound features a bulky tert-butyl group, which increases steric hindrance and lipophilicity compared to smaller substituents like methyl in 4-methylphenyl acetate .
- 4-tert-Butylcyclohexyl acetate replaces the aromatic phenyl ring with a cyclohexyl group, reducing aromatic interactions but enhancing conformational flexibility .
Functional Group Variations: Ethyl 2-phenylacetoacetate contains an acetoacetate moiety (-CO-CO-OEt), enabling keto-enol tautomerism, a property absent in the target compound . 4-tert-Butylphenoxyacetic acid is a carboxylic acid derivative, offering reactivity distinct from esters, such as salt formation or conjugation .
Physicochemical and Application Insights
- Hydrophobicity: The tert-butyl group in the target compound enhances lipophilicity, making it more suitable for non-polar solvents or lipid-based formulations compared to 4-methylphenyl acetate .
- Thermal Stability : Cyclohexyl derivatives like 4-tert-butylcyclohexyl acetate may exhibit higher thermal stability due to reduced aromatic ring strain .
- Biological Activity: Phenoxyacetic acid derivatives (e.g., 4-tert-butylphenoxyacetic acid) are known intermediates in herbicide synthesis, whereas acetoacetate esters (e.g., ethyl 2-phenylacetoacetate) are utilized in β-ketoester chemistry for heterocyclic synthesis .
Research Findings and Industrial Relevance
- Synthetic Utility : The tert-butyl group in the target compound may serve as a protective group in multi-step syntheses due to its resistance to acidic conditions .
- Limitations: The absence of polar functional groups in the target compound may limit solubility in aqueous systems compared to carboxylic acid derivatives like 4-tert-butylphenoxyacetic acid .
Preparation Methods
Fischer Esterification Protocol
The Fischer esterification reaction between 4-tert-butylphenol and acetic acid under acidic conditions remains the most widely documented method. As described in the MIT OpenCourseWare laboratory manual, this process involves refluxing equimolar amounts of the carboxylic acid (acetic acid) and alcohol (4-tert-butylphenol) with concentrated sulfuric acid as a catalyst. The mechanism proceeds via protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, and subsequent dehydration to form the ester.
Typical reaction conditions include:
-
Temperature : 110–120°C (reflux)
-
Catalyst : 1–2% (v/v) HSO
-
Reaction Time : 4–6 hours
Post-reaction workup involves neutralization with aqueous sodium bicarbonate, followed by liquid-liquid extraction using diethyl ether or dichloromethane. Yield optimization studies indicate that removing water via azeotropic distillation (e.g., using a Dean-Stark trap) shifts the equilibrium toward ester formation, achieving yields of 65–78%.
Inhibition of Olefin Polymerization
A critical challenge in esterifying tert-butyl-substituted phenols is the propensity of isobutene byproducts to polymerize, reducing reaction selectivity. CN102372628A addresses this by introducing polymerization inhibitors such as phenothiazine (0.1–0.5 wt%) or hydroxylamine derivatives during the reaction. This patent reports a selectivity improvement from 72% to 89% when using a mixed inhibitor system (phenol + piperidine).
Transesterification Routes
Base-Catalyzed Methanolysis
Transesterification of acetylated precursors with 4-tert-butylphenol offers an alternative pathway. For example, 2,6-bis(tert-butylcarbamoyl)-4-tert-butylphenyl acetate undergoes methanolysis in the presence of NaOH to yield the target ester. The reaction mechanism involves nucleophilic acyl substitution, where methoxide ions attack the ester carbonyl, releasing the acetate anion.
| Parameter | Value |
|---|---|
| Solvent | Methanol |
| Base Concentration | 1M NaOH |
| Temperature | 25°C (ambient) |
| Reaction Time | 2 hours |
| Yield | 82% (GC purity >97%) |
Purification and Characterization
Distillation and Crystallization
Post-synthesis purification often employs fractional distillation under reduced pressure. EP0998444B1 details a protocol where crude ester is distilled at 140°C (0.1 bar), with fractions collected at 245°C. Impurities such as unreacted acetic acid (boiling point 118°C) are removed in early fractions. For crystalline derivatives, freezing the distillate at –20°C yields high-purity solids.
Analytical Verification
Key characterization data from ChemSpider and TCI Europe include:
| Property | Value |
|---|---|
| Boiling Point | 245°C |
| Refractive Index (nD²⁰) | 1.50 |
| Density (20°C) | 1.00 g/cm³ |
| Flash Point | 97°C |
Nuclear Magnetic Resonance (NMR) confirms the ester structure:
Industrial-Scale Production
Continuous Flow Reactors
Patent CN102372628A highlights the use of tubular fixed-bed reactors with strong acid ion exchange resins (e.g., Amberlyst-15). This setup minimizes side reactions by ensuring rapid heat dissipation and consistent catalyst contact. Pilot-scale trials achieved a space-time yield of 0.8 kg·L⁻¹·h⁻¹ with 94% selectivity.
Q & A
Q. What are the optimal conditions for synthesizing acetic acid 4-tert-butylphenacyl ester via esterification, and how can reaction efficiency be quantified?
- Methodological Answer : Esterification typically involves reacting 4-tert-butylphenacyl alcohol with acetic acid derivatives (e.g., acetyl chloride or anhydride) under acid catalysis. Key parameters include:
- Catalyst : Concentrated sulfuric acid or p-toluenesulfonic acid (0.5–2 mol%) .
- Solvent : Toluene or dichloromethane for reflux conditions (60–110°C) .
- Molar Ratio : 1:1.2 (alcohol:acetylating agent) to drive completion .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization.
- Yield Calculation : Compare theoretical vs. isolated yields. For example, a 59.2% yield was reported for octyl acetate under similar conditions .
| Parameter | Typical Range | Example from Literature |
|---|---|---|
| Temperature | 60–110°C | 100°C reflux |
| Reaction Time | 2–6 hours | 4 hours |
| Catalyst Load | 0.5–2 mol% | 1 mol% H₂SO₄ |
Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer :
- IR Spectroscopy : Confirm ester functional groups via C=O stretch (~1740–1746 cm⁻¹) and C-O stretches (1045–1241 cm⁻¹) .
- NMR :
- ¹H NMR : A singlet at ~2.1 ppm (CH₃ of acetate), aromatic protons (δ 7.2–8.0 ppm), and tert-butyl protons (δ 1.3 ppm, singlet) .
- ¹³C NMR : Carbonyl at ~170 ppm, tert-butyl carbons at ~30–35 ppm (C-(CH₃)₃) .
- Mass Spectrometry : Molecular ion peak (e.g., m/z ~250–280 depending on substituents) and fragmentation patterns .
Advanced Research Questions
Q. How does the tert-butyl substituent influence the stability and reactivity of this compound under acidic or basic conditions?
- Methodological Answer : The tert-butyl group enhances steric hindrance, reducing susceptibility to nucleophilic attack. For example:
- Base-Mediated Hydrolysis : Slower deacetylation compared to less hindered esters due to hindered hydroxide ion access .
- Acidic Stability : Resists acid-catalyzed cleavage better than linear alkyl esters, making it suitable for protecting groups in multi-step syntheses .
- Data Analysis : Compare hydrolysis rates (e.g., via HPLC or TLC) of tert-butyl-substituted vs. non-substituted analogs .
Q. What are the challenges in achieving regioselectivity when using this ester as a protecting group in glycosylation or nucleoside synthesis, and how can they be mitigated?
- Methodological Answer :
- Challenge : Steric bulk may lead to incomplete protection or unintended orthoester formation during glycosylation .
- Mitigation :
- Use polar aprotic solvents (e.g., DMF) to enhance solubility.
- Optimize reaction time and temperature to avoid side reactions.
- Monitor intermediates via TLC or LC-MS .
- Case Study : Pivaloyl (tert-butyl) groups suppress orthoester formation in glycosylation by ~30% compared to acetyl groups .
Q. How can researchers analyze conflicting data on the ester’s reactivity in neighboring group participation (NGP) reactions?
- Methodological Answer :
- Contradiction Source : Variability in solvent polarity, temperature, or catalyst type.
- Resolution :
Replicate experiments under standardized conditions.
Use Hammett plots to correlate substituent effects (σ values) with reaction rates .
Employ computational methods (DFT) to model transition states and steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
